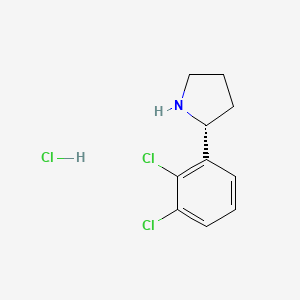

(R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 2,3-dichlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain a crude product, which is further refined to achieve a high-purity product.

Industrial Production Methods

For industrial production, the method involves the use of protonic solvents for the after-treatment and refining processes. This approach ensures high yield and purity, making it suitable for large-scale production. The yield of the product can reach up to 59.5%, with a purity of more than 99.5% as determined by high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions

®-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride, in treating epilepsy and related disorders. Research indicates that compounds with similar structures exhibit significant anticonvulsant properties. For instance, a study on pyrrolidine-2,5-dione derivatives demonstrated that certain compounds showed superior efficacy compared to established drugs like valproic acid in various seizure models .

Table 1: Anticonvulsant Efficacy of Pyrrolidine Derivatives

| Compound | ED50 (mg/kg) | Protective Index | Reference Drug |

|---|---|---|---|

| Compound A | 68.30 | 3.68 | Valproic Acid |

| Compound B | 28.20 | 4.61 | Ethosuximide |

This suggests that this compound could be explored further for its anticonvulsant properties.

Analgesic Properties

The analgesic effects of pyrrolidine derivatives have also been investigated. In models of acute and chronic pain, certain compounds demonstrated significant antinociceptive activity, indicating potential applications in pain management . The mechanism appears to involve modulation of neurotransmitter systems involved in pain perception.

Neurotransmitter Modulation

Research has indicated that compounds like this compound may influence catecholaminergic neurotransmission. A patent describes the ability of related compounds to increase extracellular levels of catecholamines such as dopamine and norepinephrine in cortical areas . This modulation could underlie both analgesic and anticonvulsant effects.

Interaction with Ion Channels

Studies have also explored the interaction of pyrrolidine derivatives with voltage-gated sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release . These interactions may contribute to the observed pharmacological effects, making these compounds valuable for further development.

Synthesis and Evaluation

A notable study synthesized a series of pyrrolidine derivatives and evaluated their pharmacological profiles in animal models . The results indicated that specific substitutions on the pyrrolidine ring significantly affected both anticonvulsant and analgesic activities.

Table 2: Summary of Synthesized Pyrrolidine Compounds

| Compound ID | Structure Description | Anticonvulsant Activity | Analgesic Activity |

|---|---|---|---|

| Compound 1 | 3-(2-Chlorophenyl) | High | Moderate |

| Compound 2 | 3-(3-Chlorophenyl) | Moderate | High |

These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of ®-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound is similar in structure but contains a piperazine ring instead of a pyrrolidine ring.

2,3-Dichlorophenylpyrrolidine: This compound lacks the hydrochloride group but is otherwise similar in structure.

Uniqueness

®-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group

Actividad Biológica

(R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a dichlorophenyl group. The presence of chlorine atoms enhances its lipophilicity and biological activity.

Chemical Formula

- Molecular Formula : C10H10Cl2N

- Molecular Weight : 233.1 g/mol

Pharmacological Activity

Recent studies have highlighted various pharmacological activities associated with this compound, particularly in the realms of neuropharmacology and pain management.

1. Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, a study evaluating similar compounds demonstrated significant efficacy in animal models for epilepsy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

| Compound | Test Model | Efficacy |

|---|---|---|

| Pyrrolidine Derivative | MES | Effective |

| Pyrrolidine Derivative | PTZ | Effective |

2. Antinociceptive Effects

In addition to anticonvulsant properties, this compound has been assessed for its antinociceptive effects. Studies have shown that compounds with similar structures can reduce pain in various models, including the hot plate and formalin tests .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It may inhibit certain enzymes involved in pain pathways or seizure activity, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- A study focusing on pyrrolidine derivatives found that those with electron-withdrawing groups exhibited enhanced anticonvulsant activity .

- Another investigation into the analgesic properties of similar compounds revealed significant reductions in pain responses in rodent models .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-2-(3-Chloro-5-fluorophenyl)piperidine | Piperidine ring | Anticonvulsant |

| 3-(3-Chloro-5-fluorophenyl)piperidine | Lacks stereochemistry | Limited activity |

| (3-Chloro-5-fluorophenyl)(piperidin-1-yl)methanone | Different functional group | Varies |

Propiedades

IUPAC Name |

(2R)-2-(2,3-dichlorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCPZCKCEWOUJK-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C(=CC=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.